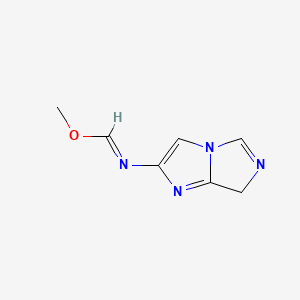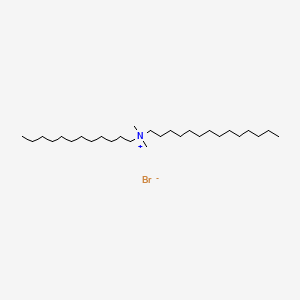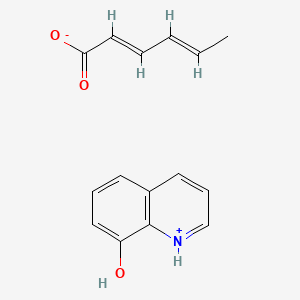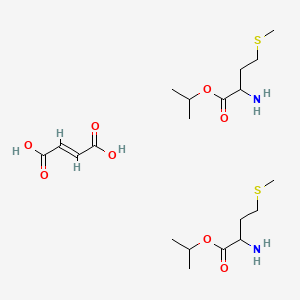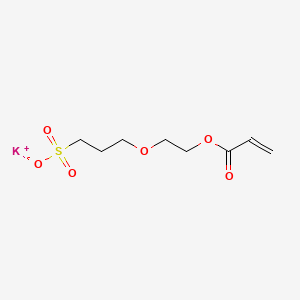
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate is a chemical compound with the molecular formula C8H13KO6S and a molecular weight of 276.35 g/mol . It is known for its unique structure, which includes an acrylate group and a sulphonate group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate typically involves the reaction of 2-(3-sulphonatopropoxy)ethanol with acryloyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of sulphone derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce the acrylate group to form corresponding alcohols.
Major Products Formed
Polymers: Through polymerization, this compound can form polymers with applications in coatings, adhesives, and biomedical materials.
Sulphone Derivatives:
Aplicaciones Científicas De Investigación
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.
Biology: The compound can be used in the development of biomaterials for tissue engineering and drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate involves its interaction with various molecular targets and pathways:
Polymerization: The acrylate group undergoes free radical polymerization, forming polymers with unique mechanical and chemical properties.
Biological Interactions: The sulphonate group can interact with biological molecules, enhancing the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Potassium 2-(3-sulphonatopropoxy)ethyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.
Sodium 2-(3-sulphonatopropoxy)ethyl acrylate: Similar but with sodium instead of potassium as the counterion.
Uniqueness
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate is unique due to its combination of an acrylate group and a sulphonate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific solubility, reactivity, and polymerization characteristics .
Propiedades
Número CAS |
93841-08-8 |
|---|---|
Fórmula molecular |
C8H13KO6S |
Peso molecular |
276.35 g/mol |
Nombre IUPAC |
potassium;3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonate |
InChI |
InChI=1S/C8H14O6S.K/c1-2-8(9)14-6-5-13-4-3-7-15(10,11)12;/h2H,1,3-7H2,(H,10,11,12);/q;+1/p-1 |
Clave InChI |
JCBZJHANNRVJQV-UHFFFAOYSA-M |
SMILES canónico |
C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


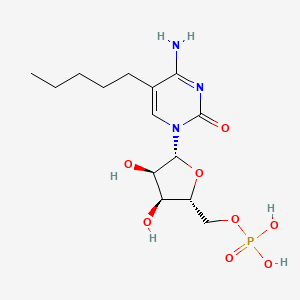
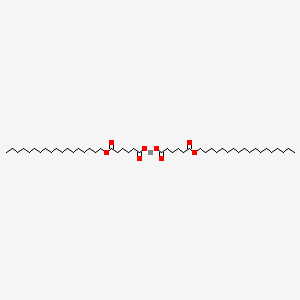
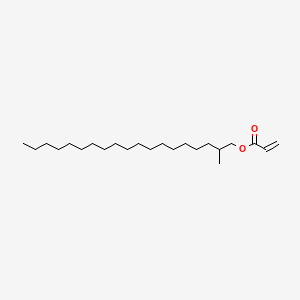
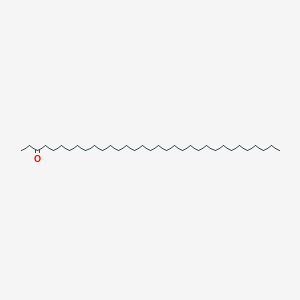
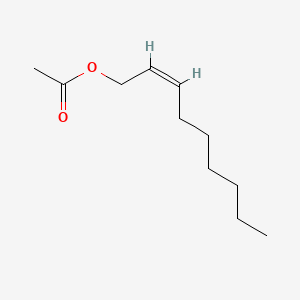
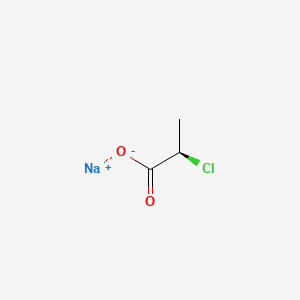
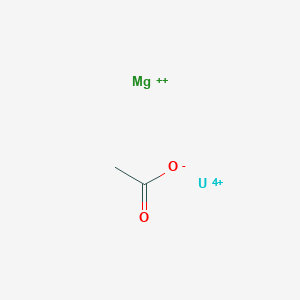

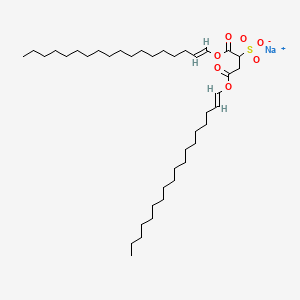
![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
